molecular formula C7H4Br2F2 B1447424 2,6-Dibromo-3,5-difluorotoluene CAS No. 1805121-78-1

2,6-Dibromo-3,5-difluorotoluene

Cat. No.: B1447424
CAS No.: 1805121-78-1
M. Wt: 285.91 g/mol
InChI Key: WYYBHXCNJNVQRO-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-difluorotoluene is a halogenated aromatic compound with the molecular formula C7H4Br2F2. It belongs to the family of halogenated benzenes and is characterized by the presence of two bromine atoms and two fluorine atoms attached to a toluene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dibromo-3,5-difluorotoluene typically involves the bromination of 2,6-difluorotoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide as brominating agents. The reaction is carried out under lighting conditions to facilitate the bromination process. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3,5-difluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding difluorotoluene.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of substituted difluorotoluenes.

    Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.

    Reduction: Formation of 2,6-difluorotoluene.

Scientific Research Applications

2,6-Dibromo-3,5-difluorotoluene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, materials science, and specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-difluorotoluene involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. The presence of bromine and fluorine atoms can also affect the compound’s electronic properties, making it a valuable tool in studying halogenated aromatic compounds’ behavior .

Comparison with Similar Compounds

  • 2,6-Difluorotoluene
  • 3,5-Dibromo-2,6-difluorotoluene
  • 2,4-Dibromo-1,5-difluoro-3-methylbenzene

Comparison: 2,6-Dibromo-3,5-difluorotoluene is unique due to the specific positioning of its bromine and fluorine atoms, which imparts distinct chemical properties compared to its analogs. For instance, the presence of bromine atoms at the 2 and 6 positions and fluorine atoms at the 3 and 5 positions can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2,4-dibromo-1,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYBHXCNJNVQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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